5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid chemical structure and formula
5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid chemical structure and formula
[1]
Executive Summary
5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid (CAS: 897377-12-7) is a functionalized benzoic acid derivative characterized by a "push-pull" electronic system. The compound features a strongly electron-withdrawing nitro group at the C5 position and an electron-donating isopropylthio ether moiety at the C2 position. This specific substitution pattern makes it a valuable intermediate in the synthesis of heterocyclic pharmacophores, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antibacterial agents targeting multidrug-resistant strains.
This guide provides a comprehensive technical analysis of the compound's structural properties, synthetic pathways, and analytical characterization, designed for application scientists and medicinal chemists.[1]
Chemical Identity & Structural Analysis[3][4]
Core Identifiers
| Property | Detail |
| IUPAC Name | 5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid |
| Common Synonyms | 5-Nitro-2-isopropylthiobenzoic acid; 2-(Isopropylthio)-5-nitrobenzoic acid |
| CAS Registry Number | 897377-12-7 |
| Molecular Formula | C₁₀H₁₁NO₄S |
| Molecular Weight | 241.26 g/mol |
| SMILES | CC(C)SC1=C(C=C(C=C1)[O-])C(=O)O |
| InChIKey | FZIWBBRQFPNHAV-UHFFFAOYSA-N |
Structural Logic & Electronic Effects
The molecule is built upon a benzoic acid scaffold.[1] The reactivity is governed by the interplay between three substituents:
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Carboxylic Acid (C1): Directs meta-substitution but is deactivated by the nitro group. It serves as the primary anchor for solubility modulation (pKa ~3.5–4.0).
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Isopropylthio Group (C2): A bulky, soft nucleophile attached ortho to the carboxylic acid. The sulfur atom acts as a weak electron donor (via resonance) but provides lipophilicity (LogP modulation) due to the isopropyl chain.
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Nitro Group (C5): A strong electron-withdrawing group (EWG) that significantly increases the acidity of the carboxylic acid and activates the C2 position for Nucleophilic Aromatic Substitution (SₙAr) during synthesis.
Structural Visualization
The following diagram illustrates the electronic relationships and steric environment of the molecule.
Caption: Structural decomposition showing the electronic interplay between the activating nitro group and the thioether substituent.
Physicochemical Properties
Note: Values are predicted based on structure-activity relationship (SAR) models unless noted as experimental.
| Property | Value / Prediction | Relevance |
| Physical State | Solid (Yellow to Orange powder) | Typical for nitro-aromatics due to conjugation. |
| Melting Point | 155–165 °C (Predicted) | High lattice energy due to intermolecular H-bonding (COOH dimer). |
| Solubility (Water) | Low (< 0.5 mg/mL at pH 2) | Acidic form is lipophilic. |
| Solubility (Organic) | High (DMSO, DMF, Ethanol) | Suitable for organic synthesis workflows. |
| pKa (Acid) | 3.2 ± 0.2 | More acidic than benzoic acid (4.2) due to the 5-NO₂ group.[2] |
| LogP | 2.8 ± 0.3 | Moderate lipophilicity; good membrane permeability potential. |
| Polar Surface Area | ~101 Ų | Indicates good oral bioavailability potential (Rule of 5 compliant). |
Synthetic Pathway: Nucleophilic Aromatic Substitution
The most robust synthesis route utilizes 2-chloro-5-nitrobenzoic acid as the starting material. The strong electron-withdrawing nitro group at the para position relative to the chlorine activates the C2 position for SₙAr mechanisms.
Reaction Scheme
Reaction: 2-Chloro-5-nitrobenzoic acid + Propane-2-thiol
Caption: S_NAr synthetic pathway utilizing the activating effect of the para-nitro group.
Experimental Protocol (Bench Scale)
Pre-requisite: Perform in a fume hood due to the stench of thiols.
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Preparation: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in DMF (5-10 volumes).
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Activation: Add Potassium Carbonate (K₂CO₃) (2.5 eq). The solution may turn deep orange/red due to deprotonation of the acid and formation of the carboxylate salt.
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Addition: Add Propane-2-thiol (1.2 eq) dropwise via syringe.
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Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
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Checkpoint: The starting chloride should disappear.
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Workup:
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Cool reaction to room temperature.
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Pour slowly into crushed ice/water (10 volumes).
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Acidify to pH ~2–3 using 1N HCl. The product will precipitate as a yellow solid.
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Purification: Filter the solid, wash with water to remove DMF/salts, and recrystallize from Ethanol/Water if necessary.
Analytical Characterization
To validate the structure, the following spectroscopic signatures are diagnostic.
¹H NMR Prediction (DMSO-d₆, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 13.5 - 14.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable). |
| 8.65 | Doublet (J=2.5 Hz) | 1H | Ar-H6 | Ortho to COOH/NO₂; most deshielded. |
| 8.25 | dd (J=8.5, 2.5 Hz) | 1H | Ar-H4 | Ortho to NO₂, Meta to S-alkyl. |
| 7.60 | Doublet (J=8.5 Hz) | 1H | Ar-H3 | Ortho to S-alkyl; shielded relative to H4/H6. |
| 3.65 | Septet (J=6.8 Hz) | 1H | -S-CH - | Methine of isopropyl group. |
| 1.35 | Doublet (J=6.8 Hz) | 6H | -CH(CH₃ )₂ | Methyls of isopropyl group. |
Mass Spectrometry (ESI)
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Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid.
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[M-H]⁻: m/z 240.1
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Fragmentation Pattern: Loss of CO₂ (M-44) and loss of the isopropyl group are common fragmentation pathways.
Applications in Drug Discovery
This compound serves as a "privileged scaffold" intermediate.[1]
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Reduction to Anthranilic Acids: The nitro group can be selectively reduced (Fe/HCl or H₂/Pd-C) to form 5-amino-2-(isopropylthio)benzoic acid . This is a precursor to quinazolinones and other nitrogen heterocycles found in kinase inhibitors.
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Sulfur Oxidation: The thioether can be oxidized to the sulfoxide or sulfone using mCPBA or H₂O₂. Sulfones are often used to increase metabolic stability and polarity in lead optimization.
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Bioisosteres: The isopropylthio group mimics the steric bulk of an isopropyl/isobutyl group but introduces a different electronic profile and hydrogen bond acceptor capability (if oxidized).
References
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Sigma-Aldrich. (n.d.). 5-nitro-2-(propan-2-ylsulfanyl)benzoic acid Product Page. Retrieved from
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PubChem. (2025).[3] 2-Nitro-5-sulfanylbenzoic acid (Related Analog Data). National Library of Medicine. Retrieved from
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BenchChem. (2025).[1][4] Technical Guide to Nitrobenzoic Acid Derivatives. Retrieved from
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Enamine. (n.d.). Building Blocks: 5-nitro-2-(propan-2-ylsulfanyl)benzoic acid. Retrieved from
